Articaine hydrochloride
Overview
Description
Articaine hydrochloride is a dental local anesthetic widely used around the world. It is particularly popular in many European countries and is known for its effectiveness in providing local anesthesia during dental procedures. This compound is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of articaine hydrochloride involves several key steps:
Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate is reacted with 2-chloro propionyl chloride.
Ammoniation Reaction: The resulting product undergoes ammoniation with propylamine.
Salification Reaction: The final step involves salification with concentrated hydrochloric acid to obtain this compound.
Industrial Production Methods: In industrial settings, the preparation method is optimized for high yield and simplicity. The process involves reacting methyl mercaptoacetate with 2-methyl acrylonitrile in a mixed solution of sodium methoxide and methanol. After adjusting the pH and adding hydrogen peroxide, the intermediate compound is further processed with alpha-chloropropionyl chloride and n-propylamine. The final product is crystallized and purified to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Articaine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed by serum esterases, leading to the formation of articainic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and esterases.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products:
Articainic Acid: Formed through hydrolysis of the ester group.
Scientific Research Applications
Articaine hydrochloride has a wide range of scientific research applications:
Medicine: Beyond dentistry, it is used in minor surgical procedures requiring local anesthesia.
Pharmacology: Research focuses on its pharmacokinetics, metabolism, and potential neurotoxicity.
Chemistry: Studies on its chemical stability and reactivity under different conditions.
Mechanism of Action
Articaine hydrochloride works by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This results in effective local anesthesia by preventing the transmission of pain signals .
Comparison with Similar Compounds
Mepivacaine: Similar in structure but lacks the thiophene ring, making this compound more effective in certain applications.
Bupivacaine: Known for its longer duration of action but is less commonly used in dental procedures compared to this compound.
Uniqueness: this compound’s unique thiophene ring structure enhances its lipid solubility, allowing for better penetration into nerve tissues and more effective anesthesia. Its rapid metabolism by serum esterases also reduces the risk of systemic toxicity, making it a safer option for many patients .
Properties
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045444 | |
Record name | Articaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161448-79-9, 23964-57-0 | |
Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Articaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Articaine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Articaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARTICAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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